Enhanced Method Precision and Accuracy in cGMP Quantification Compared to Immunoassay
In a direct head-to-head comparison of LC-MS/MS methods for cGMP quantification, the use of 13C10,15N5-cGMP as the internal standard yielded substantially lower intra-assay variability (6.0–10.1% CV) than a competitive enzyme immunoassay (EIA) (17.9–27.1% CV). The MS-based method also demonstrated superior accuracy, with relative error ranging from −3.6% to 7.3%, compared to the EIA method's −4.9% to 24.5% RE [1].
| Evidence Dimension | Intra-assay precision (CV) and accuracy (RE) |
|---|---|
| Target Compound Data | LC-MS/MS with 13C10,15N5-cGMP IS: Intra-assay CV 6.0–10.1%, RE -3.6% to 7.3% |
| Comparator Or Baseline | Competitive EIA: Intra-assay CV 17.9–27.1%, RE -4.9% to 24.5% |
| Quantified Difference | ~2.6-fold improvement in precision; ~3.4-fold improvement in accuracy range |
| Conditions | Human plasma samples; cGMP concentration range 0.5–20 ng/mL; negative ionization MRM |
Why This Matters
This demonstrates that Guanosine-13C10,15N5 enables LC-MS/MS methods with precision and accuracy that far exceed immunoassay-based alternatives, critical for clinical biomarker studies requiring low-concentration cGMP measurements.
- [1] Zhang Y, et al. Development and validation of an LC–MS/MS method for quantification of cyclic guanosine 3′,5′-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. J Chromatogr B. 2009;877(5-6):513-520. doi:10.1016/j.jchromb.2008.12.063. View Source
